- Stereoselective routes to E and Z straight-chain primary allylic aminesSynthetic Communications, 1998, 28(7), 1201-1214,
Cas no 928-95-0 ((E)-Hex-2-en-1-ol)
(E) - hex-2-en-1-ol is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
(E)-Hex-2-en-1-ol structure
(E)-Hex-2-en-1-ol Properties
Names and Identifiers
-
- trans-2-hexen-1-ol
- HEXEN-1-OL,TRANS-2-(AS)
- (E)-2-Hexen-1-ol
- trans-2-Hexen-1-yl Alcohol
- trans-1-Hydroxy-2-hexene
- trans-2-Hexenol
- (E)-Hex-2-en-1-ol
- 2-Hexenol
- 2-HEXEN-1-OL
- 2-Hexen-1-ol, (2E)-
- 3-Propylallyl alcohol
- (E)-2-HEXENOL
- 2-Hexen-1-ol, (E)-
- trans-Hex-2-en-1-ol
- 2-Hexen-1-ol, trans-
- Hex-2-en-1-ol
- 2E-hexenol
- trans-2-Hexenol (natural)
- 2-Hexen-1-ol (natural)
- 2-hexenyl alcohol
- FEMA No. 2562
- 2-(E)-hexenol
- (2E)-2-Hexen-1-ol
- ZCHHRLHTBGRGOT
- (2E)-2-Hexen-1-ol (ACI)
- 2-Hexen-1-ol, (E)- (8CI)
- 2-Hexen-1-ol, trans- (7CI)
- (E)-2-Hexene-1-ol
- 1-Hydroxy-2-trans-hexene
- n-Hex-trans-2-en-1-ol
- trans-2-Hexene-1-ol
- trans-4-Ethyl-2-buten-1-ol
- +Expand
-
- MFCD00063209
- ZCHHRLHTBGRGOT-SNAWJCMRSA-N
- 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
- C(=C/CO)\CCC
- 1719709
Computed Properties
- 100.088815
- 1
- 1
- 3
- 100.088815
- 7
- 48.1
- 0
- 0
- 0
- 1
- 0
- 1
- 1.4
- nothing
- 0
- 20.2
Experimental Properties
- 1.33500
- 20.23000
- n20/D 1.438(lit.)
- Slightly soluble
- 158-160 °C(lit.)
- 54.63°C
- Fahrenheit: 129.2 ° f
Celsius: 54 ° c - 2562
- Almost colorless liquid
- Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
- Soluble in ethanol, propylene glycol and most non-volatile oils, very slightly soluble in water.
- 0.849 g/mL at 25 °C(lit.)
(E)-Hex-2-en-1-ol Price
(E)-Hex-2-en-1-ol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
- Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agentBulletin of the Chemical Society of Japan, 1997, 70(1), 155-167,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Cobalt, [2,6-bis[1-[[3-(diphenylphosphino-κP)propyl]imino-κN]ethyl]phenyl-κC]-, … ; 2 min, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
Reference
- An aryl diimine cobalt(I) catalyst for carbonyl hydrosilylationChemical Communications (Cambridge, 2022, 58(77), 10793-10796,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ; 5 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHFTetrahedron, 2015, 71(7), 1132-1135,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
Reference
- Copper-Catalyzed Azide-Ynamide Cyclization to Generate α-Imino Copper Carbenes: Divergent and Enantioselective Access to Polycyclic N-HeterocyclesAngewandte Chemie, 2020, 59(41), 17984-17990,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Triethylamine ; neutralized, rt
1.2 Reagents: Triethylamine ; neutralized, rt
Reference
- Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl EthersSynthesis, 2019, 51(4), 944-952,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
Reference
- Process for preparation of α-amino-β-hydroxycarbonyl compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Zinc 2-ethylhexanoate , Sodium borohydride Solvents: Diisopropyl ether
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
- Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride CatalystsJournal of Organic Chemistry, 1999, 64(7), 2582-2589,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
Reference
- Direct reductive amination and selective 1,2-reduction of α,β-unsaturated aldehydes and ketones by NaBH4 using H3PW12O40 as catalystTetrahedron Letters, 2007, 48(7), 1135-1138,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Isopropanol
Reference
- Meerwein-Ponndorf-Verley-type reduction of dicarbonyl compounds to hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds to allylic alcohols catalyzed by zirconocene and hafnocene complexesJournal of Organic Chemistry, 1988, 53(16), 3752-7,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
- Convenient one-pot conversion of acetals into alcoholsSynlett, 1999, (1), 59-60,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Reference
- First synthesis of 3-S-glutathionylhexanal-d8 and its bisulfite adductTetrahedron Letters, 2020, 61(28),,
Synthetic Circuit 17
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
Reference
- Efficient and Stereoselective Synthesis of Allylic Ethers and AlcoholsOrganic Letters, 2006, 8(26), 5983-5986,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Benzene , Water
Reference
- New four-carbon-atom homologation involving the free-radical chain reaction of 1,3-butadiene monoxide with organoboranes. Synthesis of 4-alkyl-2-buten-1-ols from olefins via hydroborationJournal of the American Chemical Society, 1971, 93(11), 2792-3,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 0 °C; 1 h
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
Reference
- Regio- and diastereoselective Pd-catalyzed aminochlorocyclization of allylic carbamates: scope, derivatization, and mechanismOrganic & Biomolecular Chemistry, 2021, 19(25), 5595-5606,
(E)-Hex-2-en-1-ol Raw materials
- Ethyl bromoacetate
- Silane, (1,1-dimethylethyl)[(2E)-2-hexenyloxy]dimethyl-
- (2E)-2-Hexenoic Acid Ethyl Ester
- 1H-Tetrazole,5-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]sulfonyl]-1-phenyl-
- trans-2-Hexenal diethyl acetal
- 2-Hexyn-1-ol
- Butadiene monoxide
(E)-Hex-2-en-1-ol Preparation Products
(E)-Hex-2-en-1-ol Suppliers
Jiangsu Xinsu New Materials Co., Ltd
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(E)-Hex-2-en-1-ol Related Literature
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1. Allylmetal-directed addition of 1O2: Scope, mechanism and synthetic utilityPatrick H. Dussault,Charles T. Eary,Richard J. Lee,Umesh R. Zope J. Chem. Soc. Perkin Trans. 1 1999 2189
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Haoquan Li,Mathieu Achard,Christian Bruneau,Jean-Baptiste Sortais,Christophe Darcel RSC Adv. 2014 4 25892
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Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087
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Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164
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Athelstan L. J. Beckwith,Carl H. Schiesser Org. Biomol. Chem. 2011 9 1736
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Hamed Alshammari,Peter J. Miedziak,David J. Morgan,David W. Knight,Graham J. Hutchings Green Chem. 2013 15 1244
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Roy P. Lester,Jay J. Dunsford,Jason E. Camp Org. Biomol. Chem. 2013 11 7472
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Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164
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Christian Pfrang,Robert S. Martin,Andrew Nalty,Richard Waring,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2005 7 2506
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Xiaoxiao Lin,Qiao Ma,Chengqiang Yang,Xiaofeng Tang,Weixiong Zhao,Changjin Hu,Xuejun Gu,Bo Fang,Yanbo Gai,Weijun Zhang RSC Adv. 2016 6 83573
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Christian Pfrang,Robert S. Martin,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2006 8 354
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
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